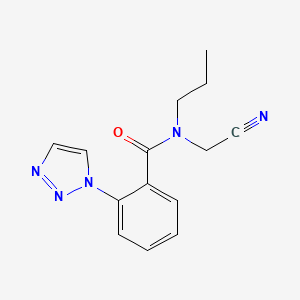

N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide

Description

N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide is a benzamide derivative characterized by a triazol-1-yl substituent at the 2-position of the benzene ring and two N-alkyl groups: a cyanomethyl (-CH₂CN) and a propyl (-CH₂CH₂CH₃) moiety. While direct evidence of its synthesis or applications is absent in the provided materials, structural analogs (e.g., and ) highlight its relevance in fields requiring tailored molecular interactions .

Properties

IUPAC Name |

N-(cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c1-2-9-18(10-7-15)14(20)12-5-3-4-6-13(12)19-11-8-16-17-19/h3-6,8,11H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRXGPHESHCANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C1=CC=CC=C1N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide typically involves the formation of the triazole ring followed by the introduction of the cyanomethyl and propyl groups. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the preparation of intermediates, such as 1,2,4-triazole, followed by functionalization to introduce the cyanomethyl and propyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups to the benzamide moiety .

Scientific Research Applications

N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in dipole-dipole interactions with biological molecules. This allows the compound to modulate the activity of enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural uniqueness lies in its combination of a triazole ring, cyanomethyl, and propyl substituents. Below is a comparative analysis with analogous benzamide derivatives:

Detailed Analysis

Directing Groups and Reactivity: The triazole group in the target compound may act as a monodentate or bidentate ligand, contrasting with the N,O-bidentate group in ’s compound, which is optimized for directing metal-catalyzed C–H activation . The cyanomethyl group’s electron-withdrawing nature could enhance electrophilic reactivity compared to the hydroxy group in , which offers hydrogen-bonding capacity.

Biological and Pharmaceutical Potential: ’s compound includes a morpholinophenylamino-pyrimidine moiety, a common pharmacophore in kinase inhibitors.

Synthesis and Characterization: While ’s compound was synthesized via acylation and confirmed by X-ray crystallography (using tools like SHELXL and WinGX, as noted in –4), the target compound’s triazole group likely necessitates click chemistry (azide-alkyne cycloaddition) for efficient synthesis .

Physicochemical Properties :

- The hydrochloride salt in improves solubility, a feature absent in the target compound. The propyl group in the target may enhance lipophilicity compared to the hydroxy-dimethylethyl group in .

Research Findings and Methodological Considerations

- Structural Analysis : Tools like SHELXL () and WinGX () are critical for resolving the target compound’s conformation, particularly the triazole’s orientation and its impact on reactivity .

- Divergent Applications : ’s compound is catalysis-oriented, while ’s derivative is pharmaceutically optimized. The target compound’s intermediate substituent profile may bridge these applications .

Biological Activity

N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to form hydrogen bonds and engage in dipole-dipole interactions with biological molecules. This structural characteristic is crucial for modulating the activity of various enzymes and receptors, thereby influencing its biological effects.

The mechanism by which this compound exerts its biological activity involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can lead to altered metabolic pathways in target cells.

- Receptor Modulation : Interactions with cellular receptors can influence signaling pathways, impacting cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing potential effectiveness comparable to established antibiotics. For instance, studies have reported its activity against both Gram-positive and Gram-negative bacteria, although specific MIC (Minimum Inhibitory Concentration) values vary depending on the strain tested.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has shown promising results in vitro against various cancer cell lines, including those resistant to conventional therapies.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity | IC50 (nM) |

|---|---|---|---|

| Fluconazole | Triazole | Antifungal | 0.5 |

| Anastrozole | Triazole | Anticancer | 0.98 |

| This compound | Triazole-Benzamide | Antimicrobial, Anticancer | TBD |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), revealing an MIC value that suggests it could serve as a potential therapeutic agent for resistant infections.

- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in human breast cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death.

- Mechanistic Insights : Further research has elucidated that the compound interacts with specific kinases involved in cancer progression, providing a rationale for its anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide, and how can purity be ensured?

- Methodology : The synthesis of benzamide derivatives often involves coupling reactions (e.g., amide bond formation via acyl chlorides or carbodiimide-mediated coupling). For triazole-containing analogs, copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is a high-yield approach . Key steps include:

- Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis/oxidation .

- Purity control : Monitor reactions with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm structures via H/C NMR (e.g., δ ~7.5–8.5 ppm for triazole protons) .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (methanol/water) .

Q. How can the compound’s stability under experimental conditions (e.g., pH, temperature) be characterized?

- Methodology :

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (e.g., >200°C for similar triazole-benzamides) .

- pH stability : Incubate in buffers (pH 1–12) at 37°C for 24h; analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What in vitro assays are suitable for initial bioactivity screening?

- Methodology :

- Enzyme inhibition : Test against target enzymes (e.g., kinases or P2X7 receptors) using fluorescence-based assays (IC determination via calcium flux or YO-PRO-1 uptake) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC values calculated from dose-response curves .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., P2X7 ATP-binding pocket). Focus on triazole-benzamide interactions with residues like Lys127 or Asp158 .

- QSAR analysis : Derive quantitative structure-activity relationships using descriptors (e.g., logP, polar surface area) from Gaussian calculations .

Q. How to resolve discrepancies in species-specific potency (e.g., human vs. rodent receptor activity)?

- Methodology :

- Species comparison : Clone human/rat P2X7 receptors into HEK293 cells; compare compound IC values in calcium flux assays (e.g., 18 nM human vs. 29 nM rat) .

- Mutagenesis : Identify critical residues (e.g., Thr90 in human vs. Ser89 in rat) via alanine scanning .

Q. What strategies optimize pharmacokinetics (e.g., bioavailability, metabolic stability)?

- Methodology :

- Microsomal stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS .

- Solubility enhancement : Formulate with cyclodextrins or PEGylated nanoparticles; assess via shake-flask method .

Data Analysis & Experimental Design

Q. How to validate target engagement in complex biological systems (e.g., inflammatory models)?

- Methodology :

- In vivo models : Administer compound in LPS-induced interleukin-6 release (dose range: 1–30 mg/kg, i.p.) or carrageenan-induced paw edema .

- Biomarker analysis : Quantify cytokines (ELISA) and histopathology (H&E staining) .

Q. What analytical techniques confirm crystallographic structure and intermolecular interactions?

- Methodology :

- X-ray crystallography : Resolve crystal structure (space group P, Z = 2) and identify H-bonds (e.g., N–H⋯N triazole interactions) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level; compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.